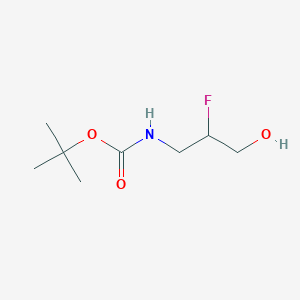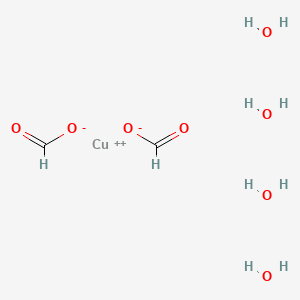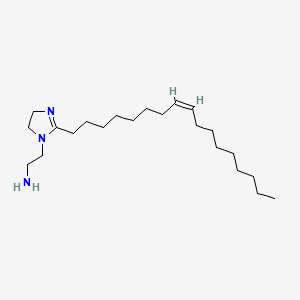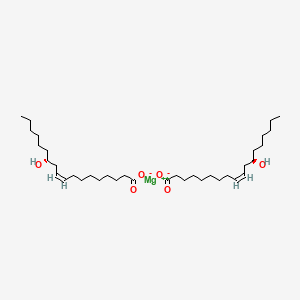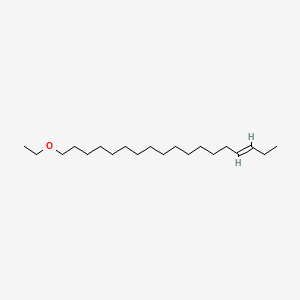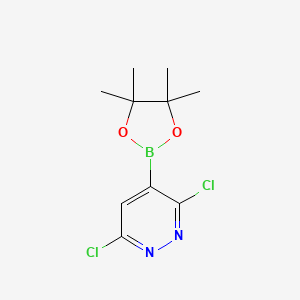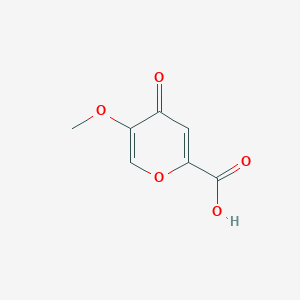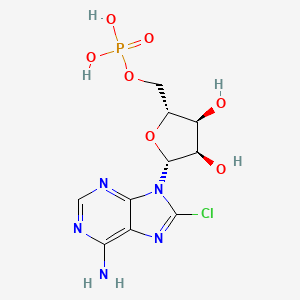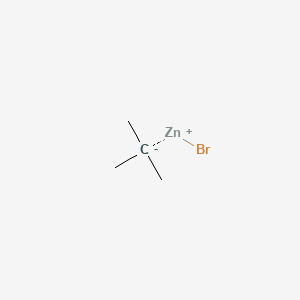
Tert-butylzinc bromide
Übersicht
Beschreibung
Tert-butylzinc bromide (TBZB) is a highly versatile organoboron compound that has been used in a variety of organic synthesis and laboratory experiments. TBZB is a colorless liquid that can be easily synthesized from tert-butyl alcohol and zinc bromide. TBZB is a useful reagent in organic synthesis due to its high reactivity and its ability to form strong bonds with other molecules. TBZB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of the mechanism of action of drugs, and the synthesis of biomolecules. TBZB has also been used in biochemical and physiological experiments, as well as in laboratory experiments to study the effects of various compounds on living organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis of Nanoparticles
Tert-butylzinc hydroxide, derived from tert-butylzinc bromide, is an efficient precursor for the synthesis of zinc oxide (ZnO) nanoparticles. It decomposes smoothly at about 120 °C into ZnO nanoparticles, making it an ideal single-source precursor for this purpose (Bury et al., 2011).
Voltammetric Analysis in Food Samples
A study explored the electrochemical behavior of tert-butylhydroxyanisole, a derivative of tert-butylzinc bromide, using a voltammetric platform. This method was applied for analyzing antioxidants like tert-butylhydroxyanisole in food samples such as edible oil and chili sauce (Shamsadin-Azad et al., 2019).
Cross-Coupling Reactions in Organic Synthesis
Tert-butyl-substituted ligands have been used in palladium-catalyzed Suzuki, Sonogashira, and Heck couplings of aryl bromides. These reactions occur efficiently under mild conditions in aqueous solvents, offering an advanced methodology in organic synthesis (DeVasher et al., 2004).
Molecular Dynamics in Electrochemical Reduction
Molecular dynamics simulations have been conducted on the electrochemical reduction of tert-butyl bromide molecules. This research provides insights into the reaction mechanisms and rate constants in different conditions, contributing to the understanding of electrochemical processes (Ignaczak & Schmickler, 2010).
Catalyst Development for Negishi Cross-Coupling
Research on the system combining the tetraphosphine and palladium salts has shown it to be highly active for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This has implications for the development of efficient catalysts for synthetic chemistry (Kondolff et al., 2006).
Eigenschaften
IUPAC Name |
bromozinc(1+);2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHQCSSTFBAML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



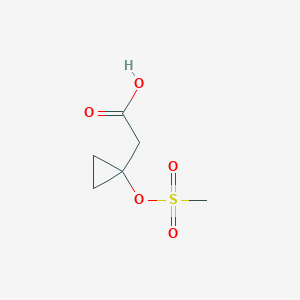
![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)
![Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B1599901.png)
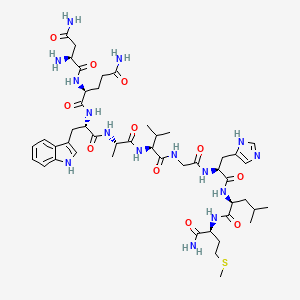
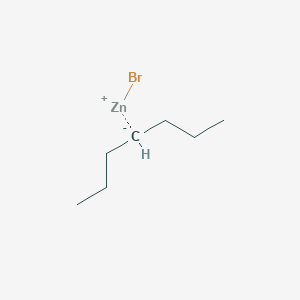
![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
